2-Bromo-1-(trichloromethoxy)-4-(trifluoromethyl)benzene
Overview
Description
2-Bromo-1-(trichloromethoxy)-4-(trifluoromethyl)benzene , also known by its chemical formula C<sub>8</sub>H<sub>3</sub>BrCl<sub>3</sub>F<sub>3</sub>O , is a synthetic organic compound. Its structure combines bromine, chlorine, fluorine, and oxygen atoms attached to a benzene ring. The compound exhibits intriguing properties due to its halogen substituents.
Synthesis Analysis
The synthesis of this compound involves several steps, including halogenation and etherification. Researchers have explored various synthetic routes, such as the reaction of 4-(trifluoromethyl)phenol with trichloromethyl bromide, followed by bromination. Precise conditions and reagents play a crucial role in achieving high yields.
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-(trichloromethoxy)-4-(trifluoromethyl)benzene reveals the following features:
- A benzene ring as the core scaffold.
- A bromine atom (Br) at position 2.
- A trichloromethoxy group (Cl<sub>3</sub>CO) at position 1.
- A trifluoromethyl group (CF<sub>3</sub>) at position 4.
Chemical Reactions Analysis
This compound participates in various chemical reactions:
- Substitution Reactions : The bromine atom can undergo substitution reactions with nucleophiles, leading to the replacement of the bromine.
- Aromatic Ring Reactions : The benzene ring can engage in electrophilic aromatic substitution reactions.
- Ether Cleavage : The trichloromethoxy group may undergo cleavage under specific conditions.
Physical And Chemical Properties Analysis
- Melting Point : Approximately -94°C .
- Boiling Point : Around 26-27°C .
- Density : 1.788 g/mL at 25°C.
- Refractive Index : n<sub>20</sub>/D 1.3316 .
Safety And Hazards
- Toxicity : Handle with care due to potential toxicity.
- Flammability : Avoid open flames or sparks.
- Inhalation : Use in a well-ventilated area.
- Disposal : Follow proper waste disposal protocols.
Future Directions
Researchers should explore:
- Biological Activity : Investigate potential applications in medicine or agriculture.
- Derivatives : Synthesize derivatives for enhanced properties.
- Environmental Impact : Assess environmental effects.
properties
IUPAC Name |
2-bromo-1-(trichloromethoxy)-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl3F3O/c9-5-3-4(7(13,14)15)1-2-6(5)16-8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWPGQJOUXYNEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)OC(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl3F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(trichloromethoxy)-4-(trifluoromethyl)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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